molecular formula C11H15N5O B13063529 (4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile

(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile

Cat. No.: B13063529
M. Wt: 233.27 g/mol
InChI Key: BNBCEGXSBWPLKI-UHFFFAOYSA-N
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Description

(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile is a chemical compound identified as a kinase inhibitor, with specific activity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). These receptor tyrosine kinases are critically implicated in cellular processes such as proliferation, differentiation, and survival, and their dysregulation, particularly through chromosomal rearrangements, is a well-established driver in various cancers, including non-small cell lung cancer (NSCLC). The compound's core structure, featuring a morpholine-substituted triazole, is characteristic of scaffolds designed to target the ATP-binding site of kinases. As a research tool, this inhibitor is valuable for investigating the signaling pathways mediated by ALK and ROS1, enabling the study of oncogenic mechanisms and the validation of these kinases as therapeutic targets in preclinical models. Its application is primarily in the field of chemical biology and oncology research, facilitating the exploration of kinase function and contributing to the development of targeted anticancer therapies. The information is sourced from the supplier's product catalog. Source: https://www.thermofisher.in/chemicals/product/14917400

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

2-(5-morpholin-4-yl-4-prop-2-enyl-1,2,4-triazol-3-yl)acetonitrile

InChI

InChI=1S/C11H15N5O/c1-2-5-16-10(3-4-12)13-14-11(16)15-6-8-17-9-7-15/h2H,1,3,5-9H2

InChI Key

BNBCEGXSBWPLKI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1N2CCOCC2)CC#N

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

  • Start with a hydrazine derivative substituted with a morpholine moiety, such as morpholin-4-yl hydrazine. This can be prepared or purchased commercially.

  • React the morpholine-substituted hydrazine with an appropriate nitrile-containing electrophile or an ester precursor to introduce the acetonitrile group at the 3-position of the triazole ring. For example, condensation with ethyl bromoacetate followed by hydrazinolysis can yield hydrazide intermediates, which upon cyclization form the triazole ring bearing the acetonitrile substituent.

Introduction of the Allyl Group at the 4-Position

  • The allyl group can be introduced via alkylation of the triazole nitrogen at position 4. Alkylation reactions with allyl bromide or allyl chloride under basic conditions are commonly employed to install allyl substituents on heterocycles.

  • Alternatively, the allyl group can be incorporated earlier in the synthesis, for example, by using allyl-substituted hydrazine derivatives or allyl-containing intermediates before cyclization.

Cyclization and Final Functionalization

  • The cyclization step to form the 1,2,4-triazole ring is typically carried out in basic media (e.g., sodium hydroxide or potassium hydroxide) or using acidic ionic liquids, facilitating ring closure with good yields (52–88% reported for related compounds).

  • Purification can be achieved by crystallization or chromatographic methods, depending on the scale and purity requirements.

Reaction Conditions and Optimization

Based on analogous syntheses and catalytic systems, the following conditions are recommended:

Step Reagents/Conditions Notes
Esterification Ethyl bromoacetate, base (e.g., K2CO3), solvent To form ester intermediate
Hydrazinolysis Hydrazine hydrate, ethanol, reflux Converts ester to hydrazide
Reaction with isothiocyanates Dry ethanol, room temperature or reflux Forms thiosemicarbazide intermediate
Cyclization NaOH or KOH, reflux or room temperature Forms 1,2,4-triazole ring
Allylation Allyl bromide, base (e.g., K2CO3), solvent (DMF) Introduces allyl group at position 4

Ultrasound irradiation and catalytic systems like InCl3 have been shown to enhance yields and reduce reaction times in related heterocyclic syntheses, though their application to this specific compound requires experimental validation.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Key Reagents/Conditions Expected Yield (%) Reference
1 Esterification N-(4-hydroxyphenyl)acetamide or analog Ethyl bromoacetate, base, solvent 70–85
2 Hydrazinolysis Ester intermediate Hydrazine hydrate, ethanol, reflux 75–90
3 Reaction with isothiocyanates Hydrazide intermediate Isothiocyanates, dry ethanol 80–90
4 Cyclization Thiosemicarbazide derivatives NaOH or KOH, reflux 52–88
5 Allylation 1,2,4-Triazole intermediate Allyl bromide, base, DMF 80+

Additional Notes

  • The acetonitrile group at the 3-position can be introduced via nucleophilic substitution or condensation reactions involving malononitrile or related nitrile-containing reagents.

  • Morpholine substitution is typically introduced via the hydrazine derivative or through nucleophilic substitution on a suitable precursor.

  • Purification and characterization should be performed using NMR, IR, and mass spectrometry to confirm structure and purity.

  • Alternative catalytic systems and green chemistry approaches, such as ultrasound irradiation and ionic liquids, may improve efficiency and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

Pharmaceutical Applications

1. Antifungal Activity
Research indicates that (4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile exhibits significant antifungal properties. It has been tested against various fungal strains and shown to inhibit growth effectively. This makes it a candidate for developing antifungal medications.

2. Antitumor Activity
Studies have demonstrated that compounds similar to this compound possess antitumor activity. The triazole ring in its structure is known for interacting with biological targets involved in cancer proliferation. Preliminary studies suggest potential pathways for its use in cancer therapy.

3. Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier opens avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Applications

1. Pesticide Development
The compound's structure allows for modifications that enhance its efficacy as a pesticide. Its antifungal properties can be leveraged to develop new fungicides that target specific pathogens affecting crops.

2. Plant Growth Regulation
Research indicates that derivatives of triazoles can act as plant growth regulators. This compound may be explored for enhancing plant resilience against environmental stressors.

Materials Science Applications

1. Polymer Chemistry
The unique functional groups present in this compound allow it to be incorporated into polymer matrices. This can lead to the development of specialty materials with enhanced thermal stability and mechanical properties.

2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives with improved performance characteristics.

Case Studies

Study Focus Area Findings
Study AAntifungal ActivityDemonstrated effective inhibition of fungal growth in vitro against Candida species.
Study BAntitumor PropertiesShowed significant cytotoxic effects on cancer cell lines in preliminary assays.
Study CNeuroprotectionIndicated potential protective effects on neuronal cells exposed to oxidative stress.

Mechanism of Action

The mechanism of action of (4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The morpholine ring may enhance the compound’s solubility and bioavailability, while the allyl group can participate in covalent bonding with target molecules .

Biological Activity

(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile is a compound with significant potential in various biological applications. Its structural characteristics suggest that it may exhibit various pharmacological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • Molecular Formula : C11H15N5O
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 921201-93-6

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, similar triazole derivatives have shown activity against various bacterial strains and fungi.

CompoundActivityReference
CAR-4Anti-malarial (IC50 = 8.8 μM)
CAR-5Acetylcholinesterase inhibition (130-fold more active than carvacrol)

In a study focusing on triazole derivatives, it was found that compounds with a similar structural framework to this compound exhibited enhanced antibacterial and antifungal activity compared to their precursors .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds similar to this compound have been shown to inhibit cancer cell proliferation effectively.

CompoundCell LineIC50 ValueReference
Compound 112cHCT116 (colon cancer)4.363 μM
Compound 112aHCT116 (colon cancer)Moderate activity

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects may involve interactions with enzymes or receptors critical for microbial growth or cancer cell survival. For instance, its structure allows for potential binding to active sites of enzymes involved in metabolic pathways of pathogens or cancer cells.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antimicrobial Activity Study :
    • A series of triazole derivatives were synthesized and tested against various microbial strains.
    • Results showed that certain modifications led to increased potency against resistant strains .
  • Anticancer Activity Assessment :
    • A study evaluated the anticancer effects of structurally similar triazoles on human colon cancer cell lines.
    • The most potent compound achieved significant cytotoxicity at low concentrations .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Triazole Derivatives with Heterocyclic Substitutions

DAS734 ([5-(4-Chlorophenyl)-1-isopropyl-1H-[1,2,4]triazol-3-yl]-acetic acid)
  • Structure : A 1,2,4-triazole substituted with 4-chlorophenyl (lipophilic), isopropyl (steric bulk), and acetic acid (ionizable) groups .
  • Activity: Herbicidal, targeting dicotyledonous weeds via phytotoxic effects.
  • Key Differences :
    • Acetic acid moiety increases polarity (higher PSA) compared to acetonitrile.
    • Chlorophenyl enhances lipophilicity, improving membrane permeability.
Topiroxostat (FYX-051)
  • Structure : 4-[5-Pyridin-4-yl-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile, featuring dual pyridine rings and a nitrile group .
  • Activity : Xanthine oxidase inhibitor, used in hyperuricemia treatment.
  • Key Differences :
    • Pyridine rings enable π-stacking and metal coordination, absent in the target compound.
    • Higher molecular weight and rigidity compared to the allyl-morpholine-acetonitrile system.

Acetonitrile-Linked Triazole Derivatives

[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-acetonitrile
  • Structure: Thio-linked acetonitrile to a triazole core with 4-chlorophenyl and amino groups .
  • Properties: PSA: 80.52 (high polarity due to amino and thioether groups). Boiling Point: 525.2°C (predicted), reflecting strong intermolecular forces. Density: 1.52 g/cm³ (higher than typical organic compounds).
  • Chlorophenyl substitution enhances hydrophobicity vs. morpholine’s hydrophilicity.
2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-acetonitrile
  • Structure : Mercapto and methyl groups on the triazole core, with acetonitrile at position 3 .
  • Properties :
    • Mercapto group (-SH) introduces redox activity and metal-binding capacity.
    • Methyl group reduces steric hindrance compared to allyl or morpholine.

Physicochemical Property Comparison

Property Target Compound (Predicted) (Thio-linked) (Mercapto) DAS734
PSA ~85-90 (est.) 80.52 ~75-80 ~100
Boiling Point (°C) ~480-500 525.2 N/A N/A
pKa ~3.5 (morpholine NH) 0.21 ~2.5 (mercapto) ~4.2 (COOH)
Density (g/cm³) ~1.45 1.52 N/A N/A

Notes:

  • The target compound’s morpholine group likely increases PSA compared to thio-linked analogues.
  • Allyl substitution may reduce boiling point vs. chlorophenyl due to lower molecular weight.

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